

Structure-Activity Relationship of 2-Mercaptobenzoxazole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *2-Benzoxazolethiol, 5-phenyl-*

Cat. No.: *B103128*

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The benzoxazole scaffold, particularly 2-mercaptobenzoxazole, represents a versatile nucleus in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-mercaptobenzoxazole derivatives, with a focus on their potential as multi-kinase inhibitors for cancer therapy. Due to a scarcity of specific literature on 5-phenyl-2-benzoxazolethiol, this guide will focus on the broader class of 2-mercaptobenzoxazole derivatives, providing valuable insights into their design and development.

Quantitative Comparison of Biological Activity

The following table summarizes the *in vitro* anti-proliferative and enzyme inhibitory activities of a series of synthesized 2-mercaptobenzoxazole derivatives. These compounds have been evaluated against various cancer cell lines and key protein kinases involved in tumorigenesis.

Compound ID	Structure	Target Cell Line/Enzyme	IC50 (µM)	Reference
4b	2- Mercaptobenzox azole derivative with a substituted benzene moiety	MDA-MB-231	19.34	[1][2]
4d	2- Mercaptobenzox azole derivative with a substituted benzene moiety	MDA-MB-231	10.28	[1][2]
5d	2- Mercaptobenzox azole derivative with a substituted isatin moiety	MDA-MB-231	11.45	[1][2]
6b	2- Mercaptobenzox azole derivative with a heterocyclic moiety	HepG2	6.83	[1][2]
MCF-7	3.64	[1][2]		
MDA-MB-231	2.14	[1][2]		
HeLa	5.18	[1][2]		
EGFR	0.279	[2]		
HER2	0.224	[2]		
VEGFR2	0.565	[2]		
CDK2	0.886	[2]		
Doxorubicin	Reference Drug	-	-	[1][2]

Sunitinib	Reference Drug	-	-	[1] [2]
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Key SAR Observations:

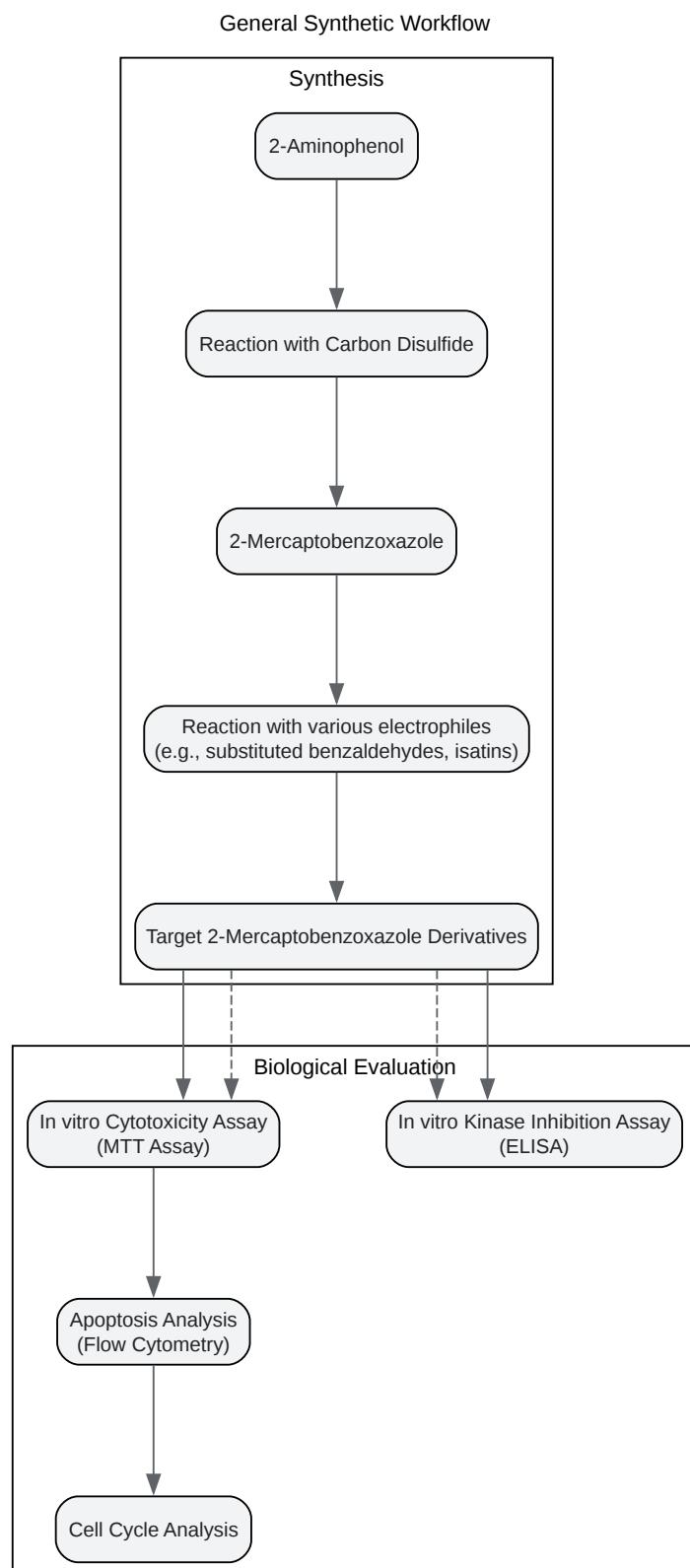
- Derivatives containing a heterocyclic moiety, such as compound 6b, demonstrated the most potent anti-proliferative activity across multiple cancer cell lines.[\[1\]](#)[\[2\]](#)
- Compound 6b also exhibited significant inhibitory activity against several key protein kinases, including EGFR, HER2, VEGFR2, and CDK2, suggesting its potential as a multi-kinase inhibitor.[\[2\]](#)
- The nature of the substituent on the 2-mercaptobenzoxazole core plays a crucial role in determining the biological activity.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the 2-mercaptobenzoxazole derivatives are crucial for reproducibility and further development.

General Synthesis of 2-Mercaptobenzoxazole Derivatives

The synthesis of the target compounds generally involves a multi-step process. A representative synthetic scheme is outlined below:

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Caption: General workflow for the synthesis and biological evaluation of 2-mercaptobenzoxazole derivatives.

Materials and Methods:

- Starting Materials: Commercially available 2-aminophenol and carbon disulfide are common starting materials.
- Step 1: Synthesis of 2-Mercaptobenzoxazole: 2-Aminophenol is typically reacted with carbon disulfide in the presence of a base like potassium hydroxide in an alcoholic solvent.
- Step 2: Synthesis of Final Derivatives: The resulting 2-mercaptobenzoxazole is then reacted with various electrophiles, such as substituted benzaldehydes or isatins, to yield the final derivatives.^[1]
- Purification and Characterization: The synthesized compounds are purified using techniques like recrystallization or column chromatography. Their structures are confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.^[3]

In Vitro Anti-proliferative Activity (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Lines: A panel of human cancer cell lines, such as HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and HeLa (cervical carcinoma), are used.^{[1][2]}
- Procedure:
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
 - After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase convert the MTT to formazan crystals.

- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

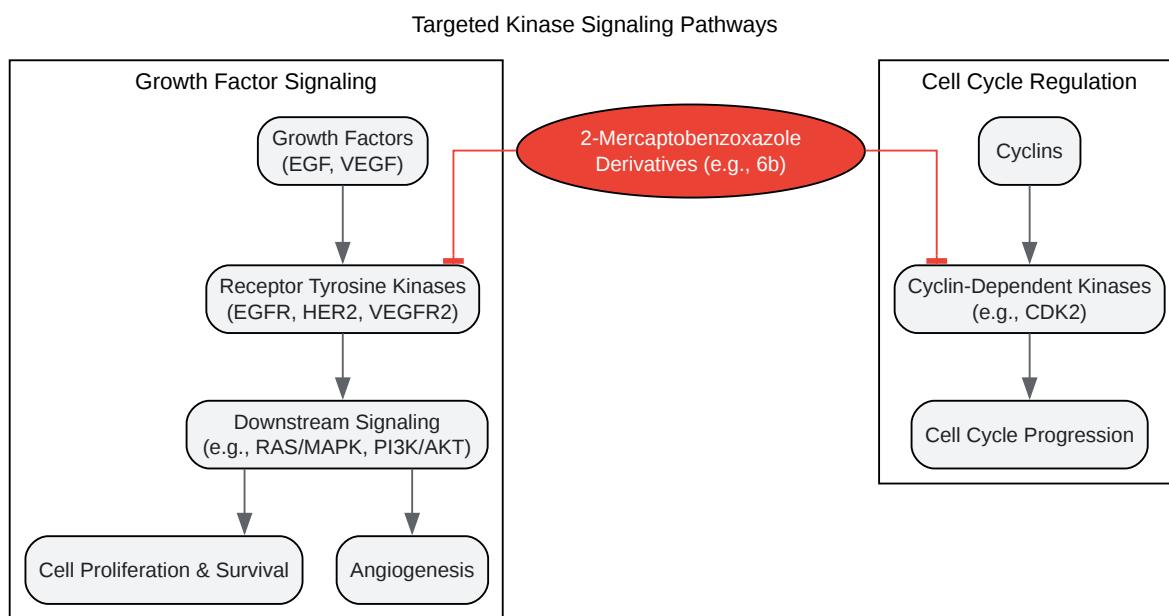
In Vitro Kinase Inhibition Assay (ELISA)

The inhibitory effect of the compounds on specific protein kinases can be determined using an Enzyme-Linked Immunosorbent Assay (ELISA).

- Target Kinases: Key kinases involved in cancer progression, such as EGFR, HER2, VEGFR2, and CDK2, are often targeted.[2]
- Procedure:
 - The kinase enzyme, its specific substrate, and ATP are incubated with different concentrations of the test compound in a microplate.
 - After the kinase reaction, a primary antibody specific to the phosphorylated substrate is added.
 - A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
 - A substrate for the enzyme-linked secondary antibody is added to produce a detectable signal.
 - The signal intensity, which is inversely proportional to the kinase activity, is measured.
- Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathway Context

The targeted kinases (EGFR, HER2, VEGFR2, and CDK2) are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. The inhibitory action of the 2-mercaptopbenzoxazole derivatives on these kinases can disrupt these pathways, leading to the observed anti-cancer effects.



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Caption: Inhibition of key signaling pathways by 2-mercaptobenzoxazole derivatives.

This guide provides a foundational understanding of the structure-activity relationships of 2-mercaptobenzoxazole derivatives as potential anti-cancer agents. The presented data and experimental protocols can serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of more potent and selective inhibitors. Further investigation into the specific SAR of 5-phenyl substituted analogs is warranted to explore their therapeutic potential.

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